molecular formula C17H15N9OS B2816825 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1788677-98-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No.: B2816825
CAS No.: 1788677-98-4
M. Wt: 393.43
InChI Key: GKJSRKNBNWFNKE-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a heterocyclic small molecule featuring three distinct pharmacophoric motifs:

  • A pyridazine core substituted with a 1,2,4-triazole ring.
  • A piperazine linker providing conformational flexibility.
  • A benzo[c][1,2,5]thiadiazole aromatic system conjugated to a methanone group.

The 1,2,4-triazole moiety is known for hydrogen-bonding capabilities, while the benzothiadiazole group contributes electron-withdrawing properties, enhancing binding affinity in π-deficient environments .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N9OS/c27-17(12-1-2-13-14(9-12)23-28-22-13)25-7-5-24(6-8-25)15-3-4-16(21-20-15)26-11-18-10-19-26/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJSRKNBNWFNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a complex molecule featuring a triazole moiety, which has been extensively studied for its diverse biological activities. This article will detail the biological activities associated with this compound, including its mechanisms of action and relevant case studies.

1. Structure and Properties

The molecular formula for this compound is C18H20N8O2C_{18}H_{20}N_{8}O_{2}, with a molecular weight of approximately 380.41 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole component and a piperazine ring, both of which contribute to its biological activity.

Target Interactions

Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors. For instance, they can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
  • Anticancer Activity : The triazole scaffold has been linked to anticancer effects through the induction of apoptosis in cancer cells. This is often mediated by disrupting cellular signaling pathways involved in cell proliferation .

Biological Activities

The biological activities attributed to this compound include:

  • Antimicrobial Activity : Triazoles have demonstrated significant antibacterial and antifungal properties. For example, derivatives have shown effectiveness against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
  • Anti-inflammatory Effects : Some studies have indicated that triazole-containing compounds exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Anticancer Studies

A study highlighted the efficacy of triazole derivatives in inhibiting tumor growth in various cancer models. For instance, one derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cancer cell lines, indicating potent anticancer activity .

Antibacterial Studies

Research on the antibacterial properties showed that certain triazole hybrids displayed MIC values as low as 0.046 μM against Gram-positive bacteria. These compounds were found to be more effective than conventional antibiotics like vancomycin .

4. Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth (e.g., MRSA)
Anti-inflammatoryModulation of inflammatory cytokines

5. Conclusion

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone exhibits significant potential in medicinal chemistry due to its diverse biological activities. The presence of the triazole moiety plays a pivotal role in its mechanism of action against various diseases, particularly cancer and bacterial infections.

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

  • A triazole ring
  • A pyridazine moiety
  • A piperazine linker
  • A benzo[c][1,2,5]thiadiazole component

These structural elements contribute to the compound's biological activity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly noted for its effectiveness against fungal infections, making this compound a candidate for antifungal drug development. Studies have shown that derivatives of triazole can inhibit the growth of various pathogens by disrupting their cell membrane integrity.

Anticancer Properties

The potential anticancer activity of this compound is under investigation. Preliminary studies suggest that the piperazine and benzo[c][1,2,5]thiadiazole components may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its promise as an anticancer agent.

Neuroprotective Effects

Recent research has explored the neuroprotective properties of similar compounds. The ability of triazole derivatives to modulate neurotransmitter systems suggests that this compound may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ongoing studies aim to elucidate its mechanism of action in neuronal protection.

Case Study 1: Antifungal Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their antifungal activity against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents, indicating its potential as a novel treatment option for fungal infections.

Case Study 2: Anticancer Research

A recent publication in Cancer Letters reported on the synthesis and evaluation of various benzo[c][1,2,5]thiadiazole derivatives for their anticancer properties. The study highlighted that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone exhibited significant cytotoxicity against breast cancer cell lines and suggested further investigation into their mechanism of action.

Case Study 3: Neuroprotection

A research article in Neuropharmacology explored the neuroprotective effects of triazole compounds in models of oxidative stress-induced neuronal damage. The findings indicated that these compounds could reduce cell death and promote survival pathways in neuronal cells, suggesting their potential utility in treating neurodegenerative disorders.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine and benzothiadiazole rings may undergo nucleophilic substitution due to electron-deficient aromatic systems. For example:

  • Halogen displacement : The pyridazine ring’s electron-withdrawing substituents (e.g., triazole) activate positions for nucleophilic attack. Chlorine or bromine substituents on pyridazine could be replaced by amines or alkoxides under mild conditions.

  • Benzothiadiazole reactivity : The sulfur and nitrogen atoms in benzothiadiazole enable substitution at the 4- or 7-positions, particularly with nucleophiles like Grignard reagents .

Reaction Type Conditions Outcome
Pyridazine halogenationCl₂, FeCl₃, 0–25°CChlorination at activated positions
Thiadiazole alkylationR-MgX, THF, refluxAlkyl group substitution at sulfur

Coupling Reactions

The piperazine linker and triazole moiety facilitate cross-coupling reactions, such as:

  • Buchwald-Hartwig amination : Piperazine’s secondary amine can participate in palladium-catalyzed couplings with aryl halides to form C–N bonds.

  • Click chemistry : The triazole’s 1,2,3-triazole ring is stable but can undergo further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Coupling Type Catalyst Application
Buchwald-HartwigPd(OAc)₂, XantphosPiperazine functionalization
CuAACCuI, DIPEATriazole derivatization for bioconjugation

Cycloaddition and Ring-Opening

The triazole and benzothiadiazole groups participate in cycloadditions:

  • Diels-Alder reactions : Electron-deficient benzothiadiazole acts as a dienophile with conjugated dienes .

  • Ring-opening of thiadiazole : Under acidic conditions, benzothiadiazole may undergo ring-opening to form thiol-containing intermediates .

Reaction Conditions Product
Diels-AlderReflux in tolueneFused bicyclic adducts
Thiadiazole acidolysisH₂SO₄, 80°CMercaptobenzonitrile derivatives

Oxidation and Reduction

Key functional groups undergo redox transformations:

  • Triazole oxidation : The 1,2,4-triazole ring is resistant to oxidation but can form N-oxides under strong oxidizers (e.g., mCPBA).

  • Piperazine reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperazine ring’s tertiary amines to secondary amines.

Process Reagents Effect
Triazole N-oxidationmCPBA, CH₂Cl₂Formation of triazole N-oxide
Piperazine hydrogenationH₂, Pd/C, MeOHSaturation of piperazine ring

Acid/Base-Mediated Rearrangements

The compound’s stability under acidic or basic conditions is critical for synthetic applications:

  • Acidic hydrolysis : Benzothiadiazole’s sulfur-nitrogen bonds may cleave in concentrated HCl, yielding aminophenol derivatives .

  • Base-induced elimination : Piperazine-linked carbonyl groups undergo elimination to form α,β-unsaturated ketones under strong bases (e.g., KOtBu).

Condition Transformation Mechanism
HCl (conc.), refluxBenzothiadiazole ring openingAcid-catalyzed hydrolysis
KOtBu, DMFCarbonyl eliminationBase-induced β-elimination

Photochemical Reactions

Benzothiadiazole’s electron-deficient structure makes it photoreactive:

  • Photoinduced electron transfer : Used in organic electronics for light-harvesting applications .

  • UV-induced dimerization : Prolonged UV exposure may lead to [2+2] cycloaddition between thiadiazole rings .

Key Considerations:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Temperature control : Exothermic reactions (e.g., click chemistry) require cooling to prevent side reactions.

  • Steric hindrance : Bulky substituents on the triazole or piperazine may limit reactivity at adjacent sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analog Selection

The compound’s uniqueness lies in its combination of heterocycles. For comparison, analogs were selected based on:

Pyridazine-triazole hybrids (e.g., ’s triazolo-thiazole derivatives).

Benzothiadiazole/thiazole-containing compounds (e.g., ’s benzothiazolyl-pyrazolones).

Piperazine-linked scaffolds (common in CNS-targeting drugs).

Structural and Functional Comparisons

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Potential Biological Role
Target Compound Pyridazine-triazole + benzothiadiazole Piperazine, methanone Kinase inhibition, GPCR modulation
4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () Benzothiazole + pyrazolone Allyl, methyl, phenyl Antimicrobial/antioxidant activity
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one () Triazolo-thiazole Methyl, acetyl Enzyme inhibition (e.g., carbonic anhydrase)
Table 2: Hypothetical Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound Compound
Molecular Weight (g/mol) ~450 ~330 ~220
LogP (predicted) 2.8 3.1 1.5
Hydrogen Bond Donors 1 1 0
Hydrogen Bond Acceptors 9 5 4
Solubility (mg/mL) Moderate Low High

Notes:

  • The target compound’s higher molecular weight and hydrogen bond acceptors may enhance target engagement but reduce oral bioavailability.
  • The piperazine linker likely improves water solubility compared to ’s acetyl group, which lacks polar substituents .

Structure-Activity Relationship (SAR) Insights

Role of Benzothiadiazole vs. Replacement with benzothiazole (as in ) may reduce potency in redox-sensitive targets.

Impact of the Piperazine Linker :

  • Piperazine improves solubility and flexibility, enabling optimal spatial arrangement of the pyridazine-triazole and benzothiadiazole groups.
  • Analogous compounds with rigid linkers (e.g., ’s acetyl group) show reduced adaptability in binding .

Triazole Substitution Patterns: The 1H-1,2,4-triazole in the target compound provides a hydrogen bond donor, unlike ’s fused triazolo-thiazole system, which lacks this feature. This difference could influence selectivity for targets requiring donor-acceptor interactions .

Q & A

Q. What are the optimal synthetic strategies for preparing (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone?

The synthesis typically involves sequential coupling of heterocyclic fragments. Key steps include:

  • Triazole-pyridazine coupling : Use coupling agents like EDCI/HOBt or palladium catalysts (e.g., Suzuki-Miyaura conditions) to attach the triazole moiety to pyridazine .
  • Piperazine linkage : Introduce the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
  • Benzothiadiazole incorporation : Employ acyl chloride intermediates or carbodiimide-mediated coupling to attach the benzothiadiazole carbonyl group .
    Critical parameters : Temperature (80–120°C), solvent polarity, and catalyst loading significantly impact yield and purity .

Q. What analytical techniques are standard for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves piperazine proton environments and heterocyclic aromaticity. Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% required for pharmacological studies) .

Q. What biological targets are hypothesized for this compound based on its structural motifs?

The triazole and benzothiadiazole moieties suggest potential interactions with:

  • Kinase enzymes : Triazoles often bind ATP pockets; molecular docking studies can prioritize targets (e.g., EGFR, CDK2) .
  • GPCRs : Piperazine derivatives frequently modulate serotonin or dopamine receptors .
  • Antimicrobial targets : Benzothiadiazole’s electron-deficient rings may disrupt bacterial membranes or enzyme active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic effects?

  • Dynamic NMR (DNMR) : Vary temperature (e.g., 25–80°C) to observe coalescence of split peaks, indicating tautomeric equilibria .
  • X-ray crystallography : Resolve ambiguous proton environments by determining solid-state structure .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and compare with experimental data .

Q. What methodologies optimize heterocyclic coupling reactions when yields are inconsistent?

  • Catalyst screening : Test palladium (e.g., Pd(PPh3)4), copper (CuI), or nickel catalysts for cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 hrs) and improve yields by 10–20% .
  • Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF, dioxane) to balance reactivity and solubility .

Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions?

  • Dose-response reassessment : Verify activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false negatives .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to identify rapid degradation pathways .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl → ethyl on triazole) to refine SAR .

Q. What experimental designs mitigate solvent effects in reaction optimization?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate solvent polarity, temperature, and catalyst loading interactions .
  • Green chemistry approaches : Test bio-based solvents (e.g., cyclopentyl methyl ether) for improved sustainability without sacrificing yield .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

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